1-Methanesulfonyl-4-methoxy-2-nitrobenzene
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Overview
Description
1-Methanesulfonyl-4-methoxy-2-nitrobenzene is an organic compound with the molecular formula C8H9NO5S. It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 1-Methanesulfonyl-4-methoxy-2-nitrobenzene typically involves the nitration of 4-methoxy-1-methylsulfonylbenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
In industrial settings, the production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
1-Methanesulfonyl-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of phenoxide intermediates, which can then react with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 1-methanesulfonyl-4-methoxy-2-aminobenzene, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-Methanesulfonyl-4-methoxy-2-nitrobenzene is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-4-methoxy-2-nitrobenzene depends on its specific application. In chemical reactions, the compound’s functional groups (methanesulfonyl, methoxy, and nitro) participate in various transformations, influencing the reactivity and selectivity of the reactions.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the targets, leading to desired biological effects. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
1-Methanesulfonyl-4-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:
4-Methoxy-1-methylsulfonylbenzene: Lacks the nitro group, making it less reactive in certain chemical transformations.
1-Methanesulfonyl-4-nitrobenzene: Lacks the methoxy group, which affects its solubility and reactivity.
4-Methoxy-2-nitrobenzene: Lacks the methanesulfonyl group, influencing its chemical behavior and applications.
The presence of all three functional groups (methanesulfonyl, methoxy, and nitro) in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
4-methoxy-1-methylsulfonyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-6-3-4-8(15(2,12)13)7(5-6)9(10)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLKMLLNFYMITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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